molecular formula C9H7ClN2 B2821342 5-Chloroisoquinolin-3-amine CAS No. 1221974-27-1

5-Chloroisoquinolin-3-amine

Cat. No.: B2821342
CAS No.: 1221974-27-1
M. Wt: 178.62
InChI Key: ZWCXWZQONZVZJF-UHFFFAOYSA-N
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Description

5-Chloroisoquinolin-3-amine is an organic compound with the molecular formula C9H7ClN2. It is commonly used as an intermediate in organic synthesis due to its functional groups, which include a chlorine atom and an amine group. These functional groups make it a versatile compound in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloroisoquinolin-3-amine involves the reaction of 2-amino-3-bromoquinoline with sodium chloride in the presence of potassium carbonate. The reaction conditions can be adjusted to achieve high purity of the product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloroisoquinolin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can modify the amine group .

Scientific Research Applications

5-Chloroisoquinolin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloroisoquinolin-3-amine involves its interaction with various molecular targets. The chlorine and amine functional groups allow it to participate in a range of chemical reactions, potentially affecting biological pathways and molecular interactions. Specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological studies .

Comparison with Similar Compounds

5-Chloroisoquinolin-3-amine can be compared with other similar compounds, such as:

    Isoquinoline: Lacks the chlorine and amine groups, making it less reactive in certain chemical reactions.

    5-Bromoisoquinolin-3-amine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

    3-Aminoisoquinoline:

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

5-chloroisoquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCXWZQONZVZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a flask was placed N-(3-chlorobenzyl)-2,2-diethoxyacetimidamide (1.9 g, 7.02 mmol) and sulfuric acid (14 mL, 263 mmol). This was stirred at room temperature for 24 hours. The reaction was then neutralized to pH 9 using 10 N NaOH. The resulting precipitate was dissolved in dichloromethane and the water layer was washed with dichloromethane. The organic layers were combined and concentrated to give the above regioisomers (1.1 grams, 6.1 mmol, 88%) in a 2:1 ratio of 7-chloroisoquinolin-3-amine to 5-chloroisoquinolin-3-amine. This regioisomer mixture is carried on without further separation. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.89 (s, 1H) 8.81 (s, 2H) 7.90 (d, J=2.26 Hz, 2H) 7.82 (d, J=8.28 Hz, 1H) 7.65 (dd, J=7.28, 1.00 Hz, 1H) 7.58 (d, J=9.03 Hz, 2H) 7.44 (dd, J=9.03, 2.26 Hz, 2H) 7.07-7.19 (m, 1H) 6.83 (s, 1H) 6.64 (s, 2H) 6.28 (s, 2H) 6.05 (s, 4H) LC/MS R.T=0.955 mins, [M+H]=181.03
Name
N-(3-chlorobenzyl)-2,2-diethoxyacetimidamide
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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